Cas no 1774291-74-5 (2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester)

2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. The compound features a thiazole core substituted with a 2-fluorophenylamino group at the 2-position and a methyl group at the 5-position, along with an ethyl ester moiety at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active molecules. The fluorine substituent enhances metabolic stability and binding affinity in target interactions. Its ethyl ester group offers synthetic flexibility for further derivatization. The compound is typically used in medicinal chemistry for the development of novel therapeutic agents, particularly in kinase inhibition studies.
2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester structure
1774291-74-5 structure
Product Name:2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
CAS No:1774291-74-5
MF:C13H13FN2O2S
MW:280.317925214767
MDL:MFCD27391866
CID:5171867
Update Time:2026-03-04

2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
    • 4-Thiazolecarboxylic acid, 2-[(2-fluorophenyl)amino]-5-methyl-, ethyl ester
    • MDL: MFCD27391866
    • Inchi: 1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16)
    • InChI Key: BVGWTVIAGVWYOL-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C(OCC)=O)N=C1NC1=CC=CC=C1F

2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester Pricemore >>

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abcr
AB474998-1 g
2-(2-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester
1774291-74-5
1g
€651.60 2023-04-21
abcr
AB474998-1g
2-(2-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester; .
1774291-74-5
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abcr
AB474998-5g
2-(2-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester; .
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€1846.50 2025-04-20

2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester Suppliers

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(CAS:1774291-74-5)2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:47
Price ($):386.0/1094.0
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Additional information on 2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Introduction to 2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester (CAS No. 1774291-74-5)

The compound 2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, identified by the CAS registry number CAS No. 1774291-74-5, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention in recent years due to their diverse biological activities and synthetic versatility.

The molecular structure of this compound comprises a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The substitution pattern on the thiazole ring includes a methyl group at position 5, an ethoxycarbonyl group at position 4, and a 2-fluorophenylamino group at position 2. These substituents contribute to the unique chemical properties and reactivity of the molecule, making it a valuable substrate for further functionalization and exploration in medicinal chemistry.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The presence of electron-withdrawing groups such as the fluoro substituent on the phenyl ring enhances the bioavailability and pharmacokinetic properties of the compound, making it an attractive candidate for therapeutic applications. Additionally, the ester functionality at position 4 provides an avenue for further modification, enabling researchers to explore its potential as a prodrug or a delivery vehicle for bioactive molecules.

The synthesis of 2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves a multi-step process that typically begins with the preparation of intermediate thiazole precursors. The incorporation of the amino group and subsequent alkylation or acylation steps are critical in achieving the desired substitution pattern. Recent advancements in catalytic methodologies and green chemistry have facilitated more efficient and environmentally friendly routes to this compound, aligning with current trends in sustainable chemical synthesis.

In terms of pharmacological activity, this compound has shown promising results in vitro assays targeting various disease pathways. For instance, studies have demonstrated its ability to modulate key enzymes involved in inflammation and oxidative stress, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary data indicate that this compound exhibits selective cytotoxicity against cancer cell lines, highlighting its potential role in anticancer therapy.

The application of computational chemistry tools has significantly enhanced our understanding of the molecular interactions governing the bioactivity of this compound. Molecular docking studies have revealed that the fluoro-substituted phenylamino group plays a pivotal role in binding to target proteins, while the thiazole ring contributes to overall stability and solubility. These insights are invaluable for guiding further optimization efforts aimed at improving potency and reducing off-target effects.

In conclusion, 2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester (CAS No. 1774291-74-5) represents a compelling example of how structural diversity can be harnessed to develop novel therapeutic agents. With ongoing research into its synthesis, biological activity, and pharmacological profile, this compound holds great promise for advancing drug discovery and development in various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:1774291-74-5)2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
A1139072
Purity:99%/99%
Quantity:1g/5g
Price ($):386.0/1094.0
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